molecular formula C7H5BrCl2 B13983153 2-Bromo-3-chlorobenzyl chloride

2-Bromo-3-chlorobenzyl chloride

Cat. No.: B13983153
M. Wt: 239.92 g/mol
InChI Key: IDCJZWXXGKUVRN-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorobenzyl chloride is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of benzyl chloride, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chlorobenzyl chloride typically involves the halogenation of benzyl chloride. One common method is the bromination of 3-chlorobenzyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chlorobenzyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives where the chlorine or bromine atoms are replaced by other functional groups.

    Oxidation and Reduction: Products can range from alcohols to carboxylic acids, depending on the extent of oxidation or reduction.

    Coupling Reactions: Biaryl compounds are the major products formed in coupling reactions.

Scientific Research Applications

2-Bromo-3-chlorobenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and as a building block for biologically active molecules.

    Medicine: The compound is explored for its potential use in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chlorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorobenzyl chloride
  • 2-Bromo-3-fluorobenzyl chloride
  • 2-Chloro-3-bromobenzyl chloride

Uniqueness

2-Bromo-3-chlorobenzyl chloride is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted chemical synthesis and applications.

Properties

Molecular Formula

C7H5BrCl2

Molecular Weight

239.92 g/mol

IUPAC Name

2-bromo-1-chloro-3-(chloromethyl)benzene

InChI

InChI=1S/C7H5BrCl2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4H2

InChI Key

IDCJZWXXGKUVRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)CCl

Origin of Product

United States

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